molecular formula C12H22N2O3 B1393542 Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate CAS No. 1255147-08-0

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B1393542
CAS No.: 1255147-08-0
M. Wt: 242.31 g/mol
InChI Key: OSUATXUTDNILPH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate follows IUPAC guidelines for bicyclic amines. The parent structure is a seven-membered 1,4-diazepane ring (azepane with nitrogen atoms at positions 1 and 4). The substituents include:

  • A tert-butyloxycarbonyl (Boc) group at position 1.
  • An ethyl group at position 2.
  • A ketone (oxo) group at position 5.

The full IUPAC name is derived as 1-(tert-butoxycarbonyl)-2-ethyl-5-oxo-1,4-diazepane , reflecting the prioritization of the carboxylate ester and ketone functional groups. The compound’s SMILES string (CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C) and InChIKey (FGOJCPKOOGIRPA-UHFFFAOYSA-N) further confirm its connectivity.

Crystallographic Analysis of 1,4-Diazepane Core Conformations

X-ray crystallography of related 1,4-diazepane derivatives reveals key conformational trends. For example, N-tosyl-1,4-diazepane adopts a chair-like conformation with a dihedral angle of 82.88° between aromatic substituents. In the target compound, the tert-butyl group likely occupies an axial position to minimize steric hindrance, as observed in analogous triazinane systems where bulky substituents prefer axial orientations in saturated six-membered rings. The diazepane ring’s flexibility allows partial boat conformations, stabilized by intramolecular hydrogen bonding between the oxo group and adjacent NH moieties.

Parameter Value Source
Ring conformation Chair (axial t-Bu)
Dihedral angles 82.88° (aryl planes)

Comparative Molecular Geometry with Related Diazepane Derivatives

Comparative analysis with structurally similar diazepanes highlights the impact of substituents on ring geometry:

  • Boc-protected 1,4-diazepanes (e.g., tert-butyl 1,4-diazepane-1-carboxylate) exhibit bond lengths of 1.46–1.52 Å for C–N bonds and 1.21 Å for C=O bonds. The introduction of a 2-ethyl group elongates the C2–N1 bond to ~1.50 Å due to steric effects.
  • 5-Oxo derivatives show shortened C5–O bonds (1.22 Å) versus non-oxo analogs (1.34 Å for C–O single bonds).
  • The ethyl substituent at position 2 introduces torsional strain, increasing the N1–C2–C3–C4 dihedral angle to 55° compared to 35° in unsubstituted derivatives.

Torsional Angle Analysis of the Carboxylate Ester Group

The tert-butyl carboxylate ester exhibits restricted rotation due to steric bulk. Key torsional angles include:

  • C1–O–C(=O)–O : 180° (planar, minimizing eclipsing interactions).
  • O–C(=O)–N1–C2 : 120°, influenced by the diazepane ring’s puckering.

These values align with density functional theory (DFT) calculations for analogous esters, where the tert-butyl group stabilizes the trans configuration.

Intramolecular Hydrogen Bonding Patterns

The 5-oxo group participates in intramolecular hydrogen bonding with the NH group at position 4:

  • N4–H···O5 distance : 2.01 Å (strong, as per QTAIM analysis).
  • Bond critical point (BCP) electron density : 0.0642 au, indicative of moderate-strength H-bonds.

This interaction enforces a pseudo-chair conformation, reducing ring flexibility and stabilizing the axial position of the tert-butyl group. Comparative studies show that removing the oxo group eliminates this H-bond, leading to increased conformational mobility.

Properties

IUPAC Name

tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-5-9-8-13-10(15)6-7-14(9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUATXUTDNILPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128951
Record name 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-08-0
Record name 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Tert-Butyl 1,4-Diazepane-1-Carboxylate with Ethyl Bromide

The predominant laboratory synthesis involves nucleophilic substitution of tert-butyl 1,4-diazepane-1-carboxylate with ethyl bromide under basic conditions. This process is detailed in recent chemical databases and peer-reviewed publications, emphasizing the following key steps:

  • Reagents and Conditions:

    • Starting Material: Tert-butyl 1,4-diazepane-1-carboxylate
    • Electrophile: Ethyl bromide
    • Base: Potassium carbonate (K₂CO₃)
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Room temperature (~25°C)
    • Time: Several hours, typically 4–12 hours
  • Procedure:

    • Dissolve tert-butyl 1,4-diazepane-1-carboxylate in DMF.
    • Add potassium carbonate to deprotonate the nitrogen atom, increasing nucleophilicity.
    • Introduce ethyl bromide dropwise while stirring.
    • Allow the reaction to proceed at room temperature, monitoring progress via TLC or LC-MS.
    • Upon completion, quench the reaction with water, extract with ethyl acetate, and purify through column chromatography.

This method effectively introduces the ethyl substituent at the nitrogen atom, forming the 2-ethyl derivative with high selectivity.

Functionalization of Diazepane Rings via Amide Coupling

Another approach involves the formation of the diazepane ring followed by selective acylation or alkylation:

  • Step 1: Synthesis of the diazepane core via cyclization of suitable precursors, such as amino alcohols or diamines, under dehydrating conditions.
  • Step 2: Protection of amino groups with tert-butyl carbamate (Boc) groups to stabilize intermediates.
  • Step 3: Alkylation at the nitrogen atom using ethyl halides under basic conditions, similar to the method described above.

This route is advantageous for introducing additional functional groups or modifications at specific positions.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to improve reaction efficiency and control. These systems allow precise regulation of temperature, reagent addition, and mixing, reducing side reactions and increasing yield.

  • Purification: Crystallization or distillation techniques are used to obtain high-purity compounds.
  • Safety Measures: Handling of ethyl bromide requires appropriate ventilation and protective equipment due to its toxicity and volatility.

Research Findings and Data

Recent studies have demonstrated that the reaction of tert-butyl 1,4-diazepane-1-carboxylate with ethyl bromide under basic conditions yields the target compound with yields exceeding 90%. The reaction mechanism involves nucleophilic attack of the deprotonated nitrogen on the electrophilic ethyl bromide, forming the N-ethylated diazepane derivative.

In one reported procedure, the reaction was monitored by LC-MS, confirming the formation of the desired product with a retention time of approximately 0.48 minutes and a molecular ion at m/z 240.13, consistent with the molecular weight of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The structural analogs differ in substituents at positions 2, 5, and 7 of the diazepane ring, significantly impacting their reactivity, stability, and applications.

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
tert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate 2-ethyl, 5-oxo C₁₂H₂₀N₂O₃ 252.30 208245-76-5 Discontinued; intermediate in drug synthesis
tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate 5-methyl C₁₁H₂₂N₂O₂ 214.30 194032-42-3 Lower lipophilicity; used in chiral synthesis
tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate 5-oxo, 7-phenyl C₁₈H₂₄N₂O₃ 316.40 N/A High purity (>95%); phenyl enhances π-π interactions
tert-Butyl 4-acryloyl-5-oxo-1,4-diazepane-1-carboxylate 4-acryloyl, 5-oxo C₁₅H₂₂N₂O₄ 294.35 N/A Acryloyl enables polymerization/Michael additions
tert-Butyl 5-phenyl-1,4-diazepane-1-carboxylate 5-phenyl C₁₇H₂₄N₂O₂ 288.38 941712-23-8 Higher toxicity (H302, H315, H319)

Key Observations :

  • Ethyl vs.
  • Oxo Group : The 5-oxo moiety enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., in acyl transfer reactions) .
  • Phenyl Substituents : Analogs like the 7-phenyl derivative exhibit higher molecular weight and altered electronic properties, favoring applications in crystallography or as kinase inhibitors .

Biological Activity

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and applications in research and medicine.

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 1255147-08-0

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with ethyl bromide under basic conditions. The reaction is performed in the presence of potassium carbonate in an aprotic solvent like dimethylformamide (DMF) and requires purification through column chromatography to yield the final product.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form both covalent and non-covalent bonds with these targets, resulting in modulation of their activity. This interaction is critical for its potential therapeutic effects .

Pharmacological Properties

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Anti-inflammatory Activity : Compounds similar to tert-butyl 2-ethyl-5-oxo-1,4-diazepane have shown promise in modulating inflammatory responses, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which warrants further investigation for potential applications in infectious disease treatment .

Case Studies and Research Findings

Several studies have focused on the biological implications of diazepane derivatives:

  • Inflammation Modulation : A study demonstrated that certain diazepane derivatives could significantly reduce cytokine production in vitro, indicating their potential as anti-inflammatory agents.
  • Antimicrobial Screening : In a screening assay against various bacterial strains, derivatives exhibited varying degrees of antimicrobial activity, emphasizing the need for further structural optimization to enhance efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains a tert-butyl group; used in drug designPotential anti-inflammatory and antimicrobial properties
Tert-butyl 5-oxo-1,4-diazepane-1-carboxylateLacks the ethyl groupStudied for similar biological activities but with different efficacy profiles
Ethyl 5-oxo-1,4-diazepane-1-carboxylateContains a ketone groupNoted for significant anti-inflammatory properties

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate?

The compound is typically synthesized via ring-opening or functionalization of diazepane precursors. For example, hydrolysis of benzoyl-protected intermediates using LiOH·H₂O in isopropyl alcohol/water mixtures, followed by extraction with EtOAc and purification via silica gel chromatography, has been reported for analogous diazepanones . Key steps include maintaining mild temperatures (e.g., 23°C) to avoid side reactions and ensuring anhydrous conditions during purification.

Q. What safety precautions are critical during handling?

Based on structurally similar compounds, this diazepane derivative likely requires:

  • PPE : Gloves (tested for chemical resistance), NIOSH/EN-approved eye protection, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
  • Storage : Dry conditions below 28°C, away from incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose as hazardous waste .

Q. Which spectroscopic methods are suitable for structural confirmation?

Nuclear Magnetic Resonance (NMR) is standard for verifying the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and diazepane ring protons. Mass spectrometry (HRMS) confirms molecular weight, while IR can identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) . For crystalline derivatives, X-ray diffraction using programs like SHELXL provides unambiguous structural data .

Advanced Research Questions

Q. How can catalytic asymmetric synthesis be applied to introduce stereochemistry in this compound?

Palladium-catalyzed allylic alkylation with chiral ligands (e.g., (S)-[(CF₃)₃]t-BuPHOX) has been used to install stereocenters in diazepane derivatives. Optimizing catalyst loading (0.1–0.4 mol%) and reaction time can enhance enantiomeric excess (ee) . Computational modeling (DFT) aids in predicting transition states to guide ligand selection .

Q. What strategies resolve low yields during diazepane ring formation?

Common issues include competing cyclization pathways or side reactions. Mitigation approaches:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve ring closure efficiency.
  • Temperature Control : Slow addition of reagents at low temperatures (–20°C to 0°C) reduces exothermic side reactions .
  • Protecting Groups : Use of tert-butyloxycarbonyl (Boc) groups stabilizes intermediates and prevents unwanted ring-opening .

Q. How do decomposition products impact synthetic workflows?

Thermal degradation (e.g., during distillation) may release hazardous gases like CO, NOₓ, or hydrogen bromide. Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) identify decomposition thresholds. Ensure inert atmospheres (N₂/Ar) during high-temperature steps .

Q. What computational tools assist in predicting reactivity or stability?

COMSOL Multiphysics integrates AI to model reaction kinetics and optimize parameters (e.g., solvent ratios, catalyst loadings) . Density Functional Theory (DFT) calculations predict regioselectivity in ring functionalization, aiding in rational design .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR data for diazepane derivatives?

Variations in chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH-dependent conformational changes. Cross-validate using 2D NMR (COSY, HSQC) and compare with crystallographic data . For example, axial vs. equatorial proton environments in the diazepane ring can shift δ values by 0.2–0.5 ppm.

Q. Why do synthetic yields vary across literature reports?

Differences in purification methods (e.g., column chromatography vs. recrystallization) and starting material purity significantly impact yields. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres, as moisture or oxygen can deactivate catalysts .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Safety Protocols : OSHA HCS guidelines for handling irritants (H315, H319) and respiratory hazards (H335) .
  • Synthetic Optimization : Factorial design experiments to screen reaction variables systematically .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

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